
2,2-Dipentyl-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dipentyl-2H-1,3-benzodioxole is a chemical compound belonging to the benzodioxole family. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by two pentyl groups attached to the benzodioxole core, imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipentyl-2H-1,3-benzodioxole typically involves the condensation of catechol with appropriate ketones or aldehydes. One efficient method utilizes ZrO₂/SO₄²⁻ as a catalyst in refluxing benzene or toluene. This method provides high yields and is advantageous due to its simplicity and efficiency .
Industrial Production Methods: Industrial production of this compound may involve continuous acylation processes. For instance, a mixture of 1,3-benzodioxole, propionic anhydride, and a catalyst such as Aquivion SO₃H® is heated to 120°C under stirring conditions to achieve the desired product .
化学反応の分析
Types of Reactions: 2,2-Dipentyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
科学的研究の応用
2,2-Dipentyl-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dipentyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. For instance, benzodioxole derivatives have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s effects are mediated through binding to specific molecular targets, leading to downstream biological effects.
類似化合物との比較
- 2,2-Difluoro-1,3-benzodioxole
- 2,2-Dichloro-1,3-benzodioxole
- 2,2-Diphenyl-1,3-benzodioxole
Comparison: 2,2-Dipentyl-2H-1,3-benzodioxole is unique due to its specific substitution pattern with two pentyl groups. This structural feature imparts distinct chemical and physical properties compared to other benzodioxole derivatives. For example, 2,2-Difluoro-1,3-benzodioxole and 2,2-Dichloro-1,3-benzodioxole have different reactivity profiles and applications due to the presence of halogen atoms .
特性
CAS番号 |
293305-37-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
2,2-dipentyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-3-5-9-13-17(14-10-6-4-2)18-15-11-7-8-12-16(15)19-17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChIキー |
UIESZYFGHMOSGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(OC2=CC=CC=C2O1)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


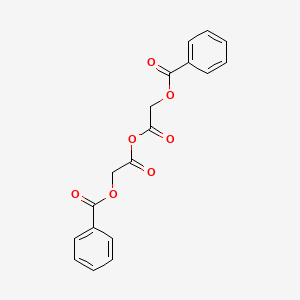
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
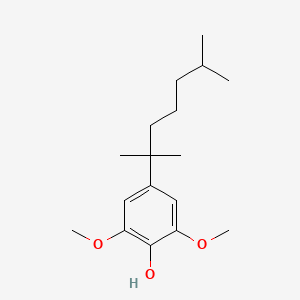

![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
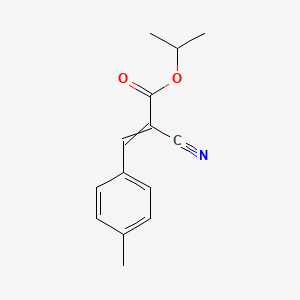
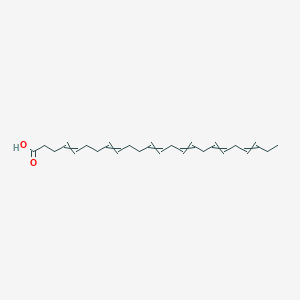
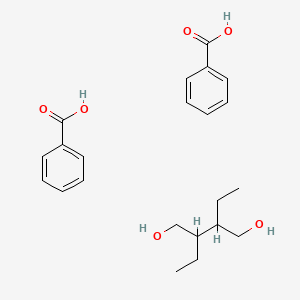
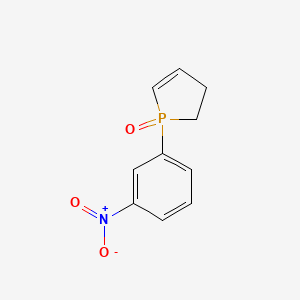


![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
